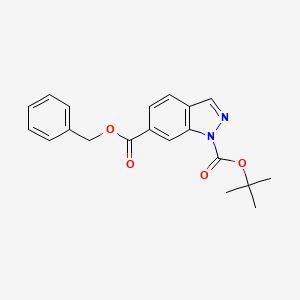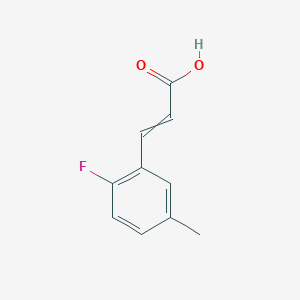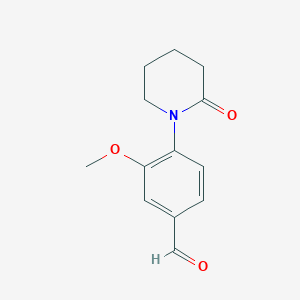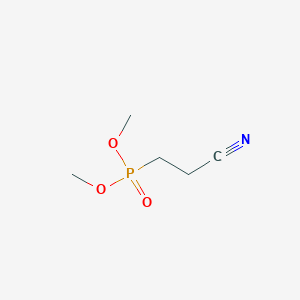![molecular formula C14H15N3O5S2 B12444086 3-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B12444086.png)
3-methyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE is a complex organic compound with the molecular formula C14H15N3O5S2. This compound is characterized by the presence of a thiazole ring, a nitrobenzenesulfonyl group, and a butanamide moiety. It is used in various scientific research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group is introduced via sulfonylation reactions, where a nitrobenzenesulfonyl chloride reacts with the thiazole derivative.
Attachment of the Butanamide Moiety: The final step involves the amidation reaction, where the thiazole derivative reacts with 3-methylbutanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE undergoes various types of chemical reactions:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
科学研究应用
3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or inflammation.
相似化合物的比较
Similar Compounds
4-METHYL-3-NITROBENZENESULFONYL CHLORIDE: Similar in structure but lacks the thiazole and butanamide moieties.
3-METHYL-4-NITROBENZYL CHLORIDE: Similar nitrobenzene structure but different functional groups.
3-BENZYL-5-(HYDROXYMETHYL)-4-METHYL-1,3-THIAZOL-3-IUM CHLORIDE: Contains a thiazole ring but different substituents.
Uniqueness
3-METHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BUTANAMIDE is unique due to its combination of a thiazole ring, nitrobenzenesulfonyl group, and butanamide moiety, which imparts distinct chemical and biological properties .
属性
分子式 |
C14H15N3O5S2 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
3-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C14H15N3O5S2/c1-9(2)7-12(18)16-14-15-8-13(23-14)24(21,22)11-5-3-10(4-6-11)17(19)20/h3-6,8-9H,7H2,1-2H3,(H,15,16,18) |
InChI 键 |
OVUIQBVQPYBDDH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12444014.png)
![2-methyl-4-[(4-methylphenyl)carbonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12444021.png)

![(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12444035.png)

![2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B12444050.png)
methanone](/img/structure/B12444052.png)
![Methyl 2-methoxy-6-[(1E,3E)-4-phenylbuta-1,3-dien-1-YL]benzoate](/img/structure/B12444058.png)
![3-{[(4-chlorophenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12444062.png)

![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol](/img/structure/B12444074.png)
![5-(2,5-dichlorophenyl)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B12444076.png)

